
1-Bromo-3-(2-iodo-1-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10BrIO. This compound is characterized by the presence of a benzene ring substituted with a bromine atom at the first position and a 2-iodo-1-methoxyethyl group at the third position. It is a derivative of benzene and is used in various chemical reactions and research applications.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(2-iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial production methods for such compounds may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-3-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxyethyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert it to alcohols.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-iodo-1-methoxyethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and in the study of biological pathways involving halogenated benzene derivatives.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-iodo-1-methoxyethyl)benzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. These intermediates facilitate the substitution of hydrogen atoms on the benzene ring with electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-3-(2-iodo-1-methoxyethyl)benzene include:
1-Bromo-3-iodobenzene: Lacks the methoxyethyl group, making it less versatile in certain reactions.
1-Bromo-3-methoxybenzene: Lacks the iodine atom, affecting its reactivity and applications.
1-Bromo-4-iodobenzene: Has a different substitution pattern, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a unique combination of reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
1592599-09-1 |
|---|---|
Molekularformel |
C9H10BrIO |
Molekulargewicht |
340.98 g/mol |
IUPAC-Name |
1-bromo-3-(2-iodo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10BrIO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
FTNYPDYQDQAJPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CI)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


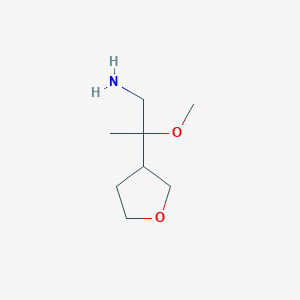

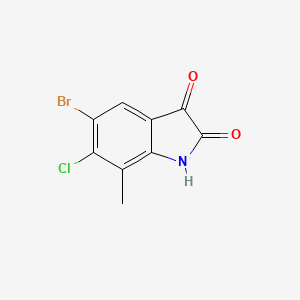

![Methyl 2-{[2-oxo-2-(piperidin-1-yl)ethyl]amino}acetate](/img/structure/B15274219.png)
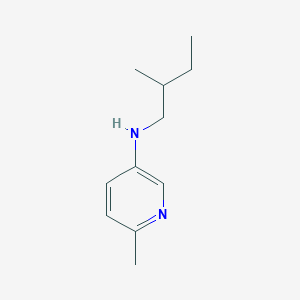
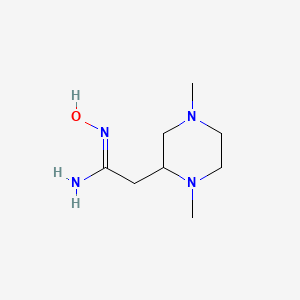
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
![N-[4-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B15274247.png)

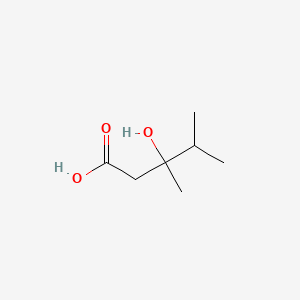
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)
![tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)

